11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid
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Overview
Description
11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid is a complex organic compound with the molecular formula C14H16N2O6 . It is known for its intricate structure, which includes multiple rings and functional groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of integrase inhibitors for HIV treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves several steps:
Starting Materials: The synthesis begins with 3,4-diiodo-5-aminopyridine, which is converted to 3,4-dimethoxy-5-aminopyridine using methylene chloride and sodium hydroxide.
Formation of Amide: The 3,4-dimethoxy-5-aminopyridine is then reacted with an aldehyde to form an amide compound.
Intermediate Steps: Various organic reagents are used to complete intermediate steps such as epoxidation and substitution.
Final Product: The intermediate is then reacted with the appropriate substrate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above, but with optimized conditions for higher yield and purity. This may include the use of advanced catalysts and automated reaction systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of HIV treatment, it acts as an intermediate in the synthesis of integrase inhibitors, which block the integrase enzyme required for viral replication . This inhibition prevents the integration of viral DNA into the host genome, thereby halting the progression of the infection .
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: A well-known integrase inhibitor used in HIV treatment.
Raltegravir: Another integrase inhibitor with a similar mechanism of action.
Elvitegravir: A compound with structural similarities and used in combination therapies for HIV.
Uniqueness
11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-7-3-4-22-9-6-15-5-8(14(19)20)11(17)12(21-2)10(15)13(18)16(7)9/h5,7,9H,3-4,6H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWJKKUSXSBPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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